![molecular formula C10H12N2O2 B13582912 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide](/img/structure/B13582912.png)
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide
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Overview
Description
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant due to their presence in various natural products and their potential biological activities. This compound is characterized by a methoxy group at the 4-position and a carboxamide group at the 2-position of the isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the isoindole ring, particularly at positions activated by the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxo derivatives of the isoindole ring.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitro-substituted isoindole derivatives.
Scientific Research Applications
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1H-isoindole-2-carboxamide: Lacks the dihydro component, which may affect its reactivity and biological activity.
2,3-dihydro-1H-isoindole-2-carboxamide: Lacks the methoxy group, which may influence its chemical properties and interactions.
Uniqueness
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
4-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
IUPAC Name: this compound
SMILES Notation: CCOC(=O)N1C=CC2=C1C(=C(C=C2)O)C(=O)N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Serotonin Receptors: Research indicates that derivatives of isoindole compounds can act as ligands for serotonin receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition: The compound has shown potential as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme linked to neuropsychiatric disorders. In vitro studies demonstrated significant inhibition percentages (up to 92%) for certain derivatives .
Biological Activities
The biological activities of this compound and its derivatives include:
- Antipsychotic Properties: Compounds derived from this structure have been explored for their potential in treating schizophrenia and other psychotic disorders due to their affinity for serotonin receptors .
- Analgesic Effects: Studies have indicated that certain isoindole derivatives exhibit analgesic properties by interacting with cyclooxygenase enzymes, suggesting potential applications in pain management .
- Antimicrobial Activity: Some derivatives have shown promising results against various bacterial strains, indicating their potential use as antimicrobial agents .
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antipsychotic Activity
A series of isoindole derivatives were synthesized and evaluated for their binding affinity to serotonin receptors. The most potent derivative exhibited high selectivity for the 5-HT1A receptor and demonstrated significant antipsychotic-like effects in animal models .
Study 2: PDE10A Inhibition
In a comparative study, various isoindole derivatives were tested for PDE10A inhibitory activity. The compound with a four-methylene linker showed the highest inhibition rate (92%), suggesting that structural modifications can enhance biological activity .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-methoxy-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-3-7-5-12(10(11)13)6-8(7)9/h2-4H,5-6H2,1H3,(H2,11,13) |
InChI Key |
WPFQNTMECMPGRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CN(C2)C(=O)N |
Origin of Product |
United States |
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